molecular formula C12H9NO3S B1336961 2-[(Thien-3-ylcarbonyl)amino]benzoic acid CAS No. 878465-86-2

2-[(Thien-3-ylcarbonyl)amino]benzoic acid

Cat. No. B1336961
CAS RN: 878465-86-2
M. Wt: 247.27 g/mol
InChI Key: JVNPVDJFOUFLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Thien-3-ylcarbonyl)amino]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C12H9NO3S and a molecular weight of 247.27 .


Molecular Structure Analysis

The molecular structure of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid consists of a benzoic acid group attached to a thienylcarbonyl group and an amino group . The exact 3D structure may be available in specialized chemical databases or software .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular weight and formula of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid make it suitable for biochemical research related to protein expression and interaction .

Antimicrobial Activity

2-[(Thien-3-ylcarbonyl)amino]benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . They have shown effectiveness against a range of Gram-positive, Gram-negative bacterial, and fungal strains, indicating their potential as bacteriostatic and fungistatic agents .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted with derivatives of this compound. These studies help in understanding the effect of structural parameters on antimicrobial activity, which is crucial for the development of new drugs .

Anti-Chagas Drug Development

Benzoic acid derivatives, including those related to 2-[(Thien-3-ylcarbonyl)amino]benzoic acid, have been explored as inhibitors of trans-sialidase, a pharmacological target for anti-Chagas drugs. This research is significant for designing new treatments against Chagas disease .

Antiviral Applications

Derivatives of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid have been documented to exhibit antiviral activities. This makes them valuable for research into treatments for viral infections .

Anticancer Research

These compounds have also been associated with anticancer activities. Their role in cancer research involves exploring their efficacy in inhibiting cancer cell growth and survival .

Anti-Alzheimer’s Research

In the field of neurodegenerative diseases, specifically Alzheimer’s, derivatives of this compound have been studied for their potential anti-Alzheimer’s effects .

Antiallergic Properties

Research into the antiallergic properties of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid derivatives has been conducted, which is important for developing new antiallergic medications .

properties

IUPAC Name

2-(thiophene-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNPVDJFOUFLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Thien-3-ylcarbonyl)amino]benzoic acid

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